Cas no 877644-26-3 (ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate)
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate
- Benzoic acid, 4-[1,2,3,4-tetrahydro-1,7-dimethyl-2,4-dioxo-3-(phenylmethyl)-8H-imidazo[2,1-f]purin-8-yl]-, ethyl ester
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- Inchi: 1S/C25H23N5O4/c1-4-34-23(32)18-10-12-19(13-11-18)30-16(2)14-28-20-21(26-24(28)30)27(3)25(33)29(22(20)31)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3
- InChI Key: MPPOQGQRHSVHRC-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(N2C3=NC4=C(N3C=C2C)C(=O)N(CC2=CC=CC=C2)C(=O)N4C)C=C1
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 596.3±60.0 °C(Predicted)
- pka: 6.45±0.20(Predicted)
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2542-0624-2μmol |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-5μmol |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-10μmol |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-20μmol |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-1mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-2mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-3mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-4mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-5mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2542-0624-10mg |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
877644-26-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate
Introduction to Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate (CAS No. 877644-26-3)
Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate is a highly specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 877644-26-3), has garnered attention due to its complex molecular structure and potential biological activities. The intricate framework of this molecule includes multiple functional groups that contribute to its unique chemical properties and reactivity.
The core structure of Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate consists of a benzene ring substituted with an ethyl ester group at the fourth position. This benzene ring is further modified by a fused imidazopyrimidine moiety at the fourth position. The imidazopyrimidine ring itself is a key pharmacophore that has been extensively studied for its potential in drug discovery. It features a benzyl group at the third position and dimethyl groups at the first and seventh positions of the imidazopyrimidine ring. Additionally, the presence of a 2,4-dioxo group enhances the electron-deficient nature of the molecule, making it a versatile intermediate in organic synthesis.
One of the most compelling aspects of Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate is its potential as a building block in the synthesis of more complex pharmaceutical agents. The combination of a benzene ring with an imidazopyrimidine scaffold provides a rich platform for further functionalization. Researchers have leveraged this compound to develop novel molecules with enhanced biological activity and improved pharmacokinetic profiles. The ethyl ester group at the fourth position of the benzene ring can be readily converted into other functional groups such as hydroxyl or carboxylic acid derivatives through hydrolysis or transesterification reactions.
Recent studies have highlighted the importance of imidazopyrimidine derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas including oncology, anti-inflammatory diseases, and infectious diseases. The structural motif present in Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate aligns well with these pharmacophores and has been explored in several synthetic pathways to generate novel drug candidates.
The synthesis of Ethyl 4-{3-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin -8 -y l}benzoate involves multiple steps that showcase the ingenuity of organic chemists in constructing complex molecular architectures. The process typically begins with the preparation of the imidazopyrimidine core through cyclocondensation reactions involving appropriate precursors such as guanidine derivatives and β-ketoesters or β-ketoamides. Subsequent functionalization steps include alkylation to introduce the benzyl group at the third position and methylation to add dimethyl groups at the first and seventh positions. The introduction of the 2,4 -dioxo group is achieved through oxidation reactions on specific carbon atoms within the imidazopyrimidine ring.
The benzene ring is then modified by introducing an ethyl ester group at the fourth position through esterification reactions involving carboxylic acids or acid chlorides. These synthetic steps require careful control of reaction conditions to ensure high yields and purity of the final product. Advanced techniques such as chromatography and spectroscopic methods are employed to isolate and characterize Ethyl 4-{3-benzyl -1,7 -dimethyl -2,4 -dioxo -1 H,2 H,3 H,4 H,8 H -imidazo 1,2 -gpurin -8 -y l}benzoate。
The versatility of Ethyl 4-{3-benzyl -1,7 -dimethyl -2,4 -dioxo -1 H,2 H,3 H,4 H,8 H -imidazo 1,2 -gpurin -8 -y l}benzoate extends beyond its role as a synthetic intermediate. It has been utilized in various biochemical assays to probe enzyme mechanisms and identify potential drug targets. Its unique structural features make it an attractive candidate for designing molecules that interact with biological macromolecules such as proteins and nucleic acids. Such interactions are crucial for understanding disease mechanisms and developing effective therapeutic strategies.
In conclusion,Ethyl 4-{3-benzyl -1,7 -dimethyl -2,4 -dioxo -1 H,2 H,3 H,4 H,8 H -imidazo 1،
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